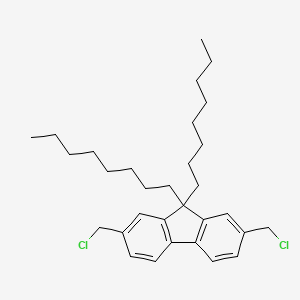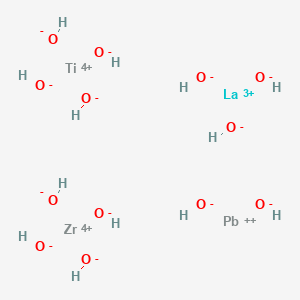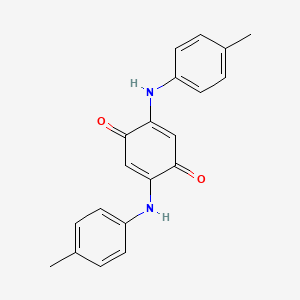
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of two chloromethyl groups at the 2 and 7 positions and two octyl groups at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene typically involves the chloromethylation of 9,9-dioctylfluorene. This process can be carried out using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is 2,7-dimethyl-9,9-dioctyl-9H-fluorene.
Aplicaciones Científicas De Investigación
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to study the interactions between organic molecules and biological systems.
Industry: The compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functionalities. The octyl groups provide hydrophobic characteristics, which can influence the compound’s interactions with other molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene core instead of a fluorene core.
2,7-Bis(bromomethyl)-9,9-dioctyl-9H-fluorene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
9,9-Dioctyl-2,7-dimethylfluorene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
2,7-Bis(chloromethyl)-9,9-dioctyl-9H-fluorene is unique due to the presence of both chloromethyl and octyl groups on the fluorene core. This combination of functional groups provides a balance of reactivity and hydrophobicity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
470715-09-4 |
|---|---|
Fórmula molecular |
C31H44Cl2 |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
2,7-bis(chloromethyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C31H44Cl2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-22H,3-14,19-20,23-24H2,1-2H3 |
Clave InChI |
SNAGGTJGCSYKFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)

![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)

![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
